(2R)-2-(Trifluoromethyl)azetidine

Drug Discovery Enzyme Inhibition Metabolic Disease

(2R)-2-(Trifluoromethyl)azetidine is a chiral, four-membered nitrogen-containing heterocycle (azetidine) featuring a trifluoromethyl (-CF₃) group at the 2-position with defined (R)-stereochemistry. This compound is a high-value, non-activated building block used in medicinal chemistry and organic synthesis to introduce a constrained, fluorinated, and three-dimensional scaffold into drug candidates.

Molecular Formula C4H6F3N
Molecular Weight 125.09 g/mol
CAS No. 1221266-24-5
Cat. No. B3223631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(Trifluoromethyl)azetidine
CAS1221266-24-5
Molecular FormulaC4H6F3N
Molecular Weight125.09 g/mol
Structural Identifiers
SMILESC1CNC1C(F)(F)F
InChIInChI=1S/C4H6F3N/c5-4(6,7)3-1-2-8-3/h3,8H,1-2H2/t3-/m1/s1
InChIKeyLIIQGGQFRCUFCZ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-(Trifluoromethyl)azetidine (CAS 1221266-24-5): A Chiral, Constrained Building Block for Medicinal Chemistry


(2R)-2-(Trifluoromethyl)azetidine is a chiral, four-membered nitrogen-containing heterocycle (azetidine) featuring a trifluoromethyl (-CF₃) group at the 2-position with defined (R)-stereochemistry. This compound is a high-value, non-activated building block used in medicinal chemistry and organic synthesis to introduce a constrained, fluorinated, and three-dimensional scaffold into drug candidates. Its molecular formula is C₄H₆F₃N, with a molecular weight of 125.09 g/mol. Key predicted properties include a density of 1.3±0.1 g/cm³, a boiling point of 56.3±35.0 °C, and a pKa of 8.53±0.40 . The combination of a strained azetidine ring and the electron-withdrawing, lipophilic -CF₃ group imparts unique reactivity and physicochemical properties that differentiate it from other saturated aza-heterocycles [1].

Why (2R)-2-(Trifluoromethyl)azetidine Cannot Be Substituted with Generic Azetidines or Other Heterocycles


Generic substitution of (2R)-2-(Trifluoromethyl)azetidine with unsubstituted azetidine, a different regioisomer (e.g., 3-CF₃-azetidine), or an enantiomer (e.g., (2S)-2-CF₃-azetidine) is not scientifically valid due to quantifiable differences in electronic character, conformational bias, and chiral recognition. The 2-CF₃ group induces a significantly different reactivity profile in ring-opening reactions compared to other electron-withdrawing groups at C2 [1]. Furthermore, the (2R)-stereochemistry is critical for biological target engagement; for example, a drug candidate incorporating the (2R)-2-(trifluoromethyl)azetidin-1-yl fragment achieves nanomolar potency against Ketohexokinase (KHK) [2]. A racemic mixture or the opposite enantiomer would likely exhibit altered or reduced target binding, compromising assay reproducibility and downstream SAR (Structure-Activity Relationship) interpretation. The data below quantifies these key differentiators.

Quantitative Differentiation of (2R)-2-(Trifluoromethyl)azetidine vs. Closest Analogs


Enzyme Inhibitory Potency: (2R)-2-(Trifluoromethyl)azetidine Fragment Confers Nanomolar KHK Inhibition

Incorporation of the (2R)-2-(trifluoromethyl)azetidine fragment into a lead compound (GS-1291269) resulted in potent inhibition of human Ketohexokinase (KHK), a target for metabolic diseases. The reported IC₅₀ value for this compound is 1.40 nM [1]. While a direct comparison to the unsubstituted azetidine or alternative enantiomer is not available from this dataset, the sub-nanomolar potency achieved with the defined (2R)-stereocenter and 2-CF₃ substitution provides a strong class-level inference for its selection over generic building blocks in kinase inhibitor design. The activity is measured in a high-throughput 384-well ADP-Glo assay, a standard format for kinase inhibitor screening [1]. A related analog with a different substitution pattern (BDBM769427) shows even higher potency (IC₅₀ = 0.200 nM), underscoring the tunable nature of this scaffold [2].

Drug Discovery Enzyme Inhibition Metabolic Disease Ketohexokinase (KHK)

Regiospecific Ring-Opening Reactivity: 2-CF₃-Azetidines Exhibit Different Reactivity vs. Azetidines with Other C2 EWG

The reactivity profile of 2-CF₃-azetidines is distinct from azetidines bearing other electron-withdrawing groups (EWGs) at C2. Upon quaternization, 2-CF₃-azetidines undergo regiospecific ring-opening at the C4 position by various nucleophiles (O, N, C, S, halogens). This differs from the reactivity observed with other C2-substituents, providing a unique synthetic handle [1]. The high ring strain energy of the azetidine ring (25.2 kcal/mol) [1] facilitates these controlled ring-opening and ring-expansion reactions, making 2-CF₃-azetidines privileged intermediates for constructing diverse α-trifluoromethyl amine libraries. This property is not shared by less strained heterocycles like pyrrolidine or piperidine.

Organic Synthesis Reaction Development Strain-Release Azetidinium Chemistry

Stereochemical Purity and Synthetic Accessibility: Enantiopure (2R)-2-CF₃-2-Carboxyazetidine is Accessible

A robust synthetic route provides access to the enantiopure derivative (2R)-2-trifluoromethyl-2-carboxyazetidine, a constrained amino acid analog [1]. The synthesis, starting from a chiral CF₃-containing bicyclic oxazolidine intermediate, confirms the feasibility of obtaining and utilizing the (2R)-configured scaffold in highly stereocontrolled applications. This is in contrast to racemic 2-CF₃-azetidine, which would require resolution and would not be suitable for asymmetric synthesis without a chiral auxiliary. The defined (2R) stereochemistry is essential for applications in peptidomimetic design, where the azetidine ring forces a γ-turn conformation, distinct from the β-turn induced by proline [2].

Chiral Synthesis Amino Acid Analog Peptidomimetic Constrained Building Block

Physicochemical Differentiation: Reduced Basicity (pKa) of Azetidine Nitrogen Due to 2-CF₃ Group

The presence of the electron-withdrawing trifluoromethyl group at the 2-position significantly lowers the basicity of the azetidine nitrogen. The predicted pKa for 2-(trifluoromethyl)azetidine is 8.53±0.40 . In contrast, the pKa of unsubstituted azetidine is approximately 11.29 [1]. This reduction in pKa by nearly 3 log units decreases the fraction of the protonated, positively charged species at physiological pH (7.4). This property can be advantageous in medicinal chemistry, as it may reduce off-target binding associated with highly basic amines and improve membrane permeability.

Physicochemical Property pKa Lipophilicity Drug-likeness

Key Application Scenarios for (2R)-2-(Trifluoromethyl)azetidine in Drug Discovery and Chemical Synthesis


Design and Synthesis of Potent, Selective Kinase Inhibitors for Metabolic Disease

Leverage the defined (2R)-2-(trifluoromethyl)azetidine scaffold as a key fragment in the development of novel kinase inhibitors. As demonstrated by GS-1291269 (a potent KHK inhibitor with IC₅₀ = 1.40 nM), this building block can be incorporated into lead molecules to achieve high target engagement [1]. Its use is recommended for programs focused on metabolic disorders (e.g., non-alcoholic steatohepatitis, fructose intolerance) where KHK inhibition is a validated therapeutic strategy. The chirality is essential for achieving the reported potency.

Synthesis of Diverse α-Trifluoromethyl Amine Libraries via Regiospecific Ring-Opening

Employ (2R)-2-(trifluoromethyl)azetidine as a strained intermediate for the controlled, regiospecific synthesis of α-trifluoromethyl amines. The established protocol for quaternization and C4 ring-opening by a wide range of nucleophiles (O, N, C, S, halogens) provides access to a diverse chemical space not easily accessible via other synthetic routes [2]. This is ideal for medicinal chemistry groups seeking to rapidly explore SAR around a new α-CF₃-amine-containing core.

Development of Constrained, Fluorinated Peptidomimetics and Amino Acid Analogs

Utilize the enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine as a constrained, chiral amino acid analog for peptidomimetic design. The azetidine ring induces a unique γ-turn conformation, distinct from proline, offering a novel tool for tuning peptide secondary structure [3]. The -CF₃ group enhances hydrophobicity and metabolic stability. This application is critical for peptide drug discovery and chemical biology tool development.

Optimization of Drug-like Properties (Reduced Basicity)

Incorporate the (2R)-2-(trifluoromethyl)azetidine fragment to reduce the basicity of amine-containing pharmacophores. The predicted pKa of 8.53 is significantly lower than that of unsubstituted azetidine, minimizing the proportion of positively charged species at physiological pH. This can improve passive membrane permeability and reduce off-target interactions with hERG or other amine-binding receptors, addressing common liabilities in drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-(Trifluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.